1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine
Description
1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine is a piperidine derivative featuring a 3-(trifluoromethoxy)benzyl substituent. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing moiety that enhances metabolic stability and influences lipophilicity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties . This compound is commercially available as a hydrochloride salt (CAS: see ) and has been explored as an intermediate in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors .
Properties
IUPAC Name |
1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-2-10(8-12)9-18-6-4-11(17)5-7-18/h1-3,8,11H,4-7,9,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKBUVHNMXVVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine typically involves the reaction of 3-(trifluoromethoxy)benzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine is being investigated for its potential therapeutic effects in various medical conditions:
- Neurological Disorders : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant and antipsychotic properties. The compound's ability to interact with neurotransmitter receptors makes it a candidate for treating conditions like depression and schizophrenia.
- Cancer Research : The compound has shown promise in inhibiting tumor growth in vitro. Studies indicate that it may affect pathways involved in cell proliferation and apoptosis, making it a potential lead for anticancer drug development .
The compound's biological activities include:
- Enzyme Interaction : It has been studied for its interactions with various enzymes, potentially acting as an inhibitor or modulator.
- Receptor Binding : Binding affinity studies suggest that it may interact with specific receptors involved in neurotransmission, which could lead to its use as a therapeutic agent.
Synthesis of Complex Molecules
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique chemical properties allow chemists to create derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Material Science
The compound's unique structural features enable its use in developing advanced materials, such as polymers and coatings, due to its stability and chemical resistance .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of related piperidine derivatives, revealing significant activity against various cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, suggesting that this compound might have similar or enhanced effects due to its trifluoromethoxy substitution .
Case Study 2: Neuropharmacological Effects
Research on similar piperidine compounds demonstrated their efficacy in modulating neurotransmitter systems associated with mood regulation. These findings support further exploration of this compound's potential as an antidepressant or anxiolytic agent.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl
A key structural distinction lies in the substitution of the benzyl group. For example:
- 1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine (target compound): Contains a -OCF₃ group at the benzyl 3-position.
- 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine (CAS 66898-97-3): Substitutes -CF₃ for -OCF₃, reducing molecular weight (258.29 vs. ~274.28) and altering electronic properties.
Table 1: Substituent Impact on Key Properties
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | -OCF₃ (3-) | C₁₃H₁₇F₃N₂O | 274.28 | ~2.8 |
| 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine | -CF₃ (3-) | C₁₃H₁₇F₃N₂ | 258.29 | ~3.2 |
| 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine | -OCF₃ (4-) | C₁₃H₁₇F₃N₂O | 274.28 | ~2.8 |
*LogP values estimated using computational tools (e.g., XLogP3).
Positional Isomerism: 3- vs. 4-Substituted Benzyl Groups
The position of the trifluoromethoxy group significantly impacts biological activity. For instance:
- 4-(3-(Trifluoromethoxy)benzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 6, ): Exhibits nanomolar affinity for kinase targets (LC-MS: m/z 392 [M+H⁺]), attributed to the 3-substituted benzyl group enhancing steric compatibility with hydrophobic binding pockets .
- 4-(4-(Trifluoromethoxy)benzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 5, ): The 4-substituted analog shows reduced target engagement (Rt = 3.49 min vs. 3.44 min for 3-substituted), likely due to altered spatial orientation .
Piperidine Ring Modifications
N-Methylation
- However, this modification may reduce CNS penetration due to increased polarity .
Aromatic Heterocycle Conjugation
- 1-(2-(3-(Trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-amine (Compound 25, ): The imidazopyridine core improves π-π stacking interactions, yielding potent antimalarial activity (IC₅₀ < 100 nM) but lower metabolic stability (LC-MS: m/z 512.2 [M+H⁺]) compared to the target compound .
Biological Activity
1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine, a compound with significant potential in medicinal chemistry, has garnered interest due to its unique trifluoromethoxy group and piperidine structure. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO. The presence of the trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
This compound interacts with various biological pathways, primarily through receptor binding and enzyme inhibition.
Targets:
- Monoamine Oxidase (MAO) : Studies indicate that similar compounds exhibit inhibitory activity against MAO, which is crucial for neurotransmitter metabolism .
- 5-Hydroxytryptamine (5-HT) Receptors : The trifluoromethoxy group has been shown to enhance binding affinity to serotonin receptors, suggesting potential antidepressant or anxiolytic effects .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- MAO Inhibition Study : A recent study evaluated the inhibition potency of various piperidine derivatives against MAO-B. The compound demonstrated an IC value comparable to established inhibitors, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Serotonin Receptor Binding : Research highlighted that compounds with trifluoromethoxy substitutions significantly increased the binding affinity to 5-HT receptors, suggesting enhanced efficacy in treating mood disorders .
- Antimicrobial Activity Evaluation : Preliminary tests indicated that derivatives of piperidine with trifluoromethyl groups exhibited antimicrobial properties against selected pathogens, warranting further investigation into their therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed studies on its metabolic stability and bioavailability are necessary for comprehensive understanding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
